An In-Depth Technical Guide to Bis[2-(4-methoxyphenoxy)ethyl] Ether
An In-Depth Technical Guide to Bis[2-(4-methoxyphenoxy)ethyl] Ether
CAS Registry Number: 104104-12-3
Abstract
This technical guide provides a comprehensive overview of Bis[2-(4-methoxyphenoxy)ethyl] Ether, a symmetrical diether with potential applications in organic synthesis and materials science. While specific applications in drug development are not yet extensively documented, its structural motifs—the 4-methoxyphenol group and a flexible diethylene glycol ether linker—suggest its utility as a versatile building block. This document collates available physicochemical data, proposes a logical synthetic pathway, outlines expected analytical methodologies for its characterization, and discusses potential areas of application for researchers, chemists, and professionals in drug discovery and development.
Introduction
Bis[2-(4-methoxyphenoxy)ethyl] Ether is an organic compound characterized by two 4-methoxyphenyl groups linked by a central diethylene glycol ether chain. As a member of the ether family, it possesses chemical stability and the potential for coordination with cations. The terminal methoxyphenyl groups are common moieties in biologically active molecules, offering a scaffold for further functionalization or interaction with biological targets. This guide aims to consolidate the known properties of this compound and provide expert insights into its synthesis, analysis, and potential utility in research and development settings.
Physicochemical Properties
The fundamental physicochemical properties of Bis[2-(4-methoxyphenoxy)ethyl] Ether are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 104104-12-3 | [1] |
| Molecular Formula | C₁₈H₂₂O₅ | [1] |
| Molecular Weight | 318.37 g/mol | [1] |
| IUPAC Name | 1-methoxy-4-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzene | N/A |
| Appearance | White to off-white crystalline powder | |
| Purity | ≥97% (GC) | [1] |
| Melting Point | 99.0 to 102.0 °C | |
| Storage | Room temperature, in a cool, dark place is recommended |
Synthesis and Mechanism
Proposed Synthetic Pathway
The most logical approach involves the reaction of 4-methoxyphenol with bis(2-chloroethyl) ether in the presence of a strong base. The base deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide, which then displaces the chloride ions in a double Sₙ2 reaction.
Caption: Proposed Williamson Ether Synthesis for Bis[2-(4-methoxyphenoxy)ethyl] Ether.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on established chemical principles. Optimization of reaction times, temperatures, and purification methods would be necessary.
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxyphenol (2.2 equivalents) and a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
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Deprotonation: Add a strong base such as sodium hydride (NaH, 2.2 equivalents) or potassium carbonate (K₂CO₃, 3.0 equivalents) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium or potassium 4-methoxyphenoxide.
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Nucleophilic Substitution: Add bis(2-chloroethyl) ether (1.0 equivalent) dropwise to the reaction mixture.
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Reaction Progression: Heat the mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
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Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure Bis[2-(4-methoxyphenoxy)ethyl] Ether.
Analytical and Spectroscopic Characterization
Comprehensive characterization is crucial to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenyl group, the methoxy protons, and the protons of the ethylene glycol linker. Due to the molecule's symmetry, the spectrum should be relatively simple.
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Aromatic protons: Two doublets in the range of δ 6.8-7.0 ppm.
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Methylene protons adjacent to the phenoxy oxygen (Ar-O-CH₂ -): A triplet around δ 4.1 ppm.
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Methylene protons of the central ether linkage (-O-CH₂ -CH₂ -O-): A triplet around δ 3.8 ppm.
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Methoxy protons (-OCH₃ ): A singlet around δ 3.7 ppm.
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¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments.
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Aromatic carbons: Signals in the δ 114-154 ppm range.
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Methylene carbons adjacent to the phenoxy oxygen (Ar-O-C H₂-): A signal around δ 69 ppm.
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Methylene carbons of the central ether linkage (-O-C H₂-C H₂-O-): A signal around δ 70 ppm.
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Methoxy carbon (-OC H₃): A signal around δ 55 ppm.
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Mass Spectrometry (MS)
Mass spectrometry will determine the molecular weight of the compound and can provide information about its fragmentation pattern. For Bis[2-(4-methoxyphenoxy)ethyl] Ether (C₁₈H₂₂O₅), the expected monoisotopic mass is approximately 318.15 g/mol . Electron impact (EI) or electrospray ionization (ESI) techniques can be employed.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecule.
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C-O-C stretching (ether): Strong, characteristic bands in the region of 1250-1050 cm⁻¹.
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C=C stretching (aromatic): Peaks around 1600 cm⁻¹ and 1500 cm⁻¹.
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C-H stretching (aromatic and aliphatic): Signals just above and below 3000 cm⁻¹, respectively.
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The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ would confirm the complete reaction of the starting phenol.
Chromatographic Methods
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Gas Chromatography (GC): As indicated by suppliers, GC is a suitable method for assessing the purity of the compound, likely using a flame ionization detector (FID).[1]
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High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, using a C18 column with a mobile phase of acetonitrile and water, would be effective for purity determination and quantification.
Potential Applications in Research and Drug Development
While specific biological activities or pharmaceutical applications of Bis[2-(4-methoxyphenoxy)ethyl] Ether have not been reported, its structural features suggest several potential areas of investigation.
Caption: Potential applications derived from the structure of Bis[2-(4-methoxyphenoxy)ethyl] Ether.
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Scaffold in Medicinal Chemistry: The 4-methoxyphenol moiety is present in numerous biologically active compounds. This molecule could serve as a starting point for the synthesis of novel compounds with potential therapeutic activities. The methoxy groups can be demethylated to yield the corresponding bis-phenol, which can then be further functionalized.
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Linker Technology: The flexible and hydrophilic diethylene glycol ether chain is a common feature in chemical linkers. This compound could be explored as a linker in the design of bivalent ligands, Proteolysis Targeting Chimeras (PROTACs), or Antibody-Drug Conjugates (ADCs), connecting a targeting moiety to an effector molecule.
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Materials Science: As a di-functionalized molecule, it could be used as a monomer in the synthesis of polymers, such as polyesters or polyethers, with specific optical or thermal properties.
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Chelating Agent: The polyether backbone has the potential to coordinate with metal ions, suggesting possible applications as an ionophore or in the development of sensors.
Safety and Handling
According to the Safety Data Sheet (SDS) from Tokyo Chemical Industry, Bis[2-(4-methoxyphenoxy)ethyl] Ether is not classified as a hazardous substance or mixture under REGULATION (EC) No 1272/2008. [N/A] No hazard pictograms, signal words, or hazard statements are required. [N/A] However, as with any chemical, it should be handled with care in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
Bis[2-(4-methoxyphenoxy)ethyl] Ether is a commercially available organic building block with well-defined physicochemical properties. Although its direct applications in drug development are yet to be established, its structure presents intriguing possibilities for medicinal chemistry, linker technology, and materials science. This guide provides a foundational understanding of its synthesis, characterization, and potential utility, serving as a valuable resource for researchers and scientists in the field. Further investigation into the biological activity and reactivity of this compound is warranted to fully explore its potential.
References
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CP Lab Safety. Bis[2-(4-methoxyphenoxy)ethyl] Ether, min 97%, 1 gram. Available at: [Link]
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Angene Chemical. BIS[2-(P-METHOXYPHENYL)ETHYL] ETHER(CAS# 104104-12-3). Available at: [Link]
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PubChem. 1,2-Bis(2-methoxyphenoxy)ethane. Available at: [Link]
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Chemistry LibreTexts. 18.8: Spectroscopy of Ethers. Available at: [Link]
